molecular formula C15H18BNO2S B11746110 (4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid

(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid

Cat. No.: B11746110
M. Wt: 287.2 g/mol
InChI Key: YAMSBFFUBNUPQO-UHFFFAOYSA-N
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Description

(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a cyclopropylamine-thiophene hybrid substituent. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for bioconjugation and drug development . The cyclopropyl group confers steric and electronic stability, while the thiophene moiety enhances π-π interactions in biological targets.

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

[4-[[cyclopropyl(thiophen-2-ylmethyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C15H18BNO2S/c18-16(19)13-5-3-12(4-6-13)10-17(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14,18-19H,7-8,10-11H2

InChI Key

YAMSBFFUBNUPQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN(CC2=CC=CS2)C3CC3)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclopropyl-Containing Boronic Acids

Example :

  • (4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 2225175-39-1) Structural Differences: Lacks the thiophen-2-ylmethylamino-methyl linker. Key Properties: The fluorine atom increases electronegativity, enhancing solubility and metabolic stability compared to non-fluorinated analogs. Stability: Cyclopropyl groups slow protodeboronation (t₀.5 > 1 week at pH 12, 70°C) . Applications: Used in kinase inhibitor synthesis .

Comparison :

Property Target Compound (4-Cyclopropyl-2-fluorophenyl)boronic Acid
Substituents Cyclopropyl-thiophen-2-ylmethylamino-methyl Cyclopropyl-fluorophenyl
Solubility Moderate (thiophene enhances lipophilicity) Higher (fluorine improves polarity)
Protodeboronation Expected slow rate (cyclopropyl stabilizes) Slow (t₀.5 > 1 week at pH 12)

Thiophene-Containing Boronic Acids

Example :

  • (4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)boronic acid
    • Structural Differences : Contains a trifluoromethylphenyl group instead of the cyclopropylamine-methyl linker.
    • Key Properties : The trifluoromethyl group enhances electron-withdrawing effects, increasing reactivity in cross-coupling reactions.
    • Hazard Profile : Moderate toxicity (H315, H319, H335) .

Comparison :

Property Target Compound (4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)boronic Acid
Reactivity Moderate (cyclopropyl reduces steric hindrance) High (electron-deficient CF₃ group)
Biological Target Likely HDACs or proteases Used in OLED materials and antiviral agents

Amino-Methylphenyl Boronic Acids

Example :

  • [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Structural Differences: Methoxyethylphenoxy group replaces the cyclopropyl-thiophen-2-ylmethylamino moiety. Key Properties: Demonstrated potent inhibition of fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) . Applications: Antifungal agent candidate .

Comparison :

Property Target Compound [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
Bioactivity Unknown (predicted HDAC/protease inhibition) IC₅₀ = 1 µM for MoRPD3 inhibition
Synthetic Route Likely involves reductive amination Suzuki coupling

Cyclopropyl-Amino Boronic Acids

Example :

  • 4-(3-(tert-Butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid (CAS: 1704063-51-3) Structural Differences: tert-Butoxycarbonyl-protected cyclopropylamino-propoxy linker. Key Properties: The Boc group enhances stability during synthesis, while the propoxy spacer increases conformational flexibility .

Comparison :

Property Target Compound 4-(3-(tert-Butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic Acid
Stability Labile amino group Enhanced (Boc protection)
Synthetic Utility Requires in-situ deprotection Compatible with multistep reactions

Stability and Reactivity Insights

  • Protodeboronation : Cyclopropyl and thiophene substituents in the target compound likely confer exceptional stability, as cyclopropyl boronic acids exhibit t₀.5 > 1 week at pH 12 .
  • Electronic Effects : The thiophene’s electron-rich aromatic system may reduce boronic acid Lewis acidity, slowing esterification but enhancing target binding .

Biological Activity

(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid is an organic boron compound that has garnered significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a cyclopropyl group and a thiophene moiety, contribute to its potential applications in drug development and biological studies.

  • Molecular Formula : C15H18BNO2S
  • Molecular Weight : 287.2 g/mol
  • IUPAC Name : [4-[[cyclopropyl(thiophen-2-ylmethyl)amino]methyl]phenyl]boronic acid
  • CAS Number : 1332492-54-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant cytotoxic effects against cancer cells. In a study involving prostate cancer cell lines, compounds similar to this compound demonstrated a reduction in cell viability. Specifically, concentrations of 5 µM led to a decrease in viability to approximately 33% for cancer cells while maintaining higher viability rates for healthy cells (71%) .

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Studies have shown that boronic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The inhibition zones measured ranged from 7 mm to 13 mm depending on the specific microorganism tested .

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Candida albicans12

This antimicrobial activity highlights the potential of this compound in developing new antibacterial and antifungal agents.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Various assays, such as DPPH and ABTS, have been employed to evaluate its ability to scavenge free radicals. The results indicated that the compound exhibited antioxidant activity comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT) .

Case Studies and Research Findings

  • Cytotoxicity Study : A detailed study evaluated the cytotoxic effects of several boronic compounds on PC-3 prostate cancer cells. The results indicated that these compounds selectively targeted cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development .
  • Antimicrobial Efficacy : Research involving various boronic compounds demonstrated effective inhibition against multiple pathogens, indicating their potential use as broad-spectrum antimicrobial agents .
  • Antioxidant Evaluation : The antioxidant properties were tested using multiple methods, confirming the stability and efficacy of the compound under various conditions .

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